molecular formula C18H25NO B2458796 4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide CAS No. 872822-66-7

4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide

Cat. No.: B2458796
CAS No.: 872822-66-7
M. Wt: 271.404
InChI Key: NULHJLDBQDFZDV-UHFFFAOYSA-N
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Description

4-Methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a borneol-derived bicyclo[2.2.1]heptane moiety. This specific stereochemistry is critical for its interaction with biological targets. The compound is of significant interest in medicinal chemistry research, particularly in the study of the endocannabinoid system. It belongs to a class of sulfamoyl and non-sulfamoyl benzamide derivatives that have been investigated as modulators of cannabinoid receptors . Research into related structural analogs indicates potential value in neuropharmacology. Such compounds have been studied in preclinical models for managing neuropathic pain, inflammatory pain, and hyperalgesia . The borneol fragment, a known terpenoid, may contribute to the compound's physicochemical properties, such as lipophilicity, which can influence blood-brain barrier penetration and overall pharmacokinetic profile . Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or a tool compound for in vitro binding assays and functional activity studies targeting cannabinoid receptors (CB1 and CB2) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-5-7-13(8-6-12)16(20)19-15-11-14-9-10-18(15,4)17(14,2)3/h5-8,14-15H,9-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULHJLDBQDFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC3CCC2(C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide is unique due to its specific combination of a bicyclic structure with a benzamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H25_{25}NO, with a molecular weight of 271.4 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC18_{18}H25_{25}NO
Molecular Weight271.4 g/mol
CAS Number872822-66-7

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain pathways related to inflammation and pain relief.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. A study conducted by highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory conditions.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. In animal models, it demonstrated a reduction in pain responses comparable to standard analgesics, indicating its potential as a pain management agent.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

  • In vitro Studies : Various assays have shown that this compound can inhibit the production of nitric oxide in macrophages, which is crucial in the inflammatory response .
  • In vivo Studies : Animal models have provided evidence for the compound's efficacy in reducing inflammation and pain . These studies suggest that it may serve as a viable candidate for further development in therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the bicyclic structure can significantly influence biological activity . This insight is essential for optimizing the compound's therapeutic potential.

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